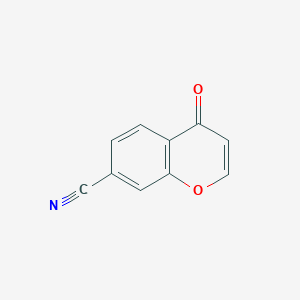

4-oxo-4H-chromene-7-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-oxo-4H-chromene-7-carbonitrile” is a chemical compound with the molecular formula C10H5NO2 . It is an important class of heterocyclic compounds with versatile biological profiles .

Synthesis Analysis

The synthesis of “4-oxo-4H-chromene-7-carbonitrile” and its derivatives has been achieved through various methods. One efficient method involves a one-pot synthesis of functionalized chromeno[4,3-b]pyridine derivatives via a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an environmentally friendly medium (ethanol–water, 3:1 v/v) .Molecular Structure Analysis

The molecular structure of “4-oxo-4H-chromene-7-carbonitrile” is characterized by a bicyclic oxygen heterocycle-containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system .Chemical Reactions Analysis

The chemical reactions involving “4-oxo-4H-chromene-7-carbonitrile” are diverse. For instance, an unusual titanium-induced McMurry coupling of 4-oxo-4H-chromene-2-carbaldehydes has been reported .Aplicaciones Científicas De Investigación

1. Synthesis of Functionalized Chromeno Pyridine Derivatives 4-oxo-4H-chromene-7-carbonitrile is used in the one-pot synthesis of functionalized chromeno pyridine derivatives. This synthesis involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions . The chromenopyridine nucleus has a wide range of pharmacological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer .

Eutectogels-Catalyzed One-Pot Multi-Component Reaction

A novel copolymeric deep eutectic solvent (DES) was successfully synthesized, comprising choline chloride (HBA) as the hydrogen bond acceptor, acetamide (HBD) as the hydrogen bond donor, tetraethyl orthosilicate (TEOS), and formic acid . In this study, 4-oxo-4H-chromene-7-carbonitrile was used for synthesizing pyridine and chromene derivatives as a reusable catalyst through a multi-component pathway without solvents .

Synthesis of 4H-Chromene Derivatives

4-oxo-4H-chromene-7-carbonitrile is used in the synthesis of 4H-chromene derivatives . These derivatives have been synthesized using various catalysts, including DBU, 3-nitrophenylboronic acid, lipase, baker’s yeast, metal-organic framework, and potassium-titanium-oxalate .

4. Green and Mechanochemical One-Pot Multicomponent Synthesis 4-oxo-4H-chromene-7-carbonitrile is used in the green and mechanochemical one-pot multicomponent synthesis of bioactive molecules . This method is environmentally friendly and avoids the use of hazardous solvents .

5. Synthesis of 7-Hydroxy-4-oxo-4H-Chromene and 7-Hydroxychroman-2-Carboxylic Acid N-Alkyl Amides 4-oxo-4H-chromene-7-carbonitrile is used in the synthesis of 7-hydroxy-4-oxo-4H-chromene and 7-hydroxychroman-2-carboxylic acid N-alkyl amides . These compounds have shown antioxidant activities .

Synthesis of Nitrogen-Containing Heterocyclic Compounds

4-oxo-4H-chromene-7-carbonitrile is used in the synthesis of nitrogen-containing heterocyclic compounds . These compounds are important because of their presence in a broad range of natural products and synthetic organic molecules with various biological activities .

Direcciones Futuras

The future directions for “4-oxo-4H-chromene-7-carbonitrile” could involve further exploration of its biological activities and the development of more efficient synthesis methods. For instance, lowering the reaction temperature to 40°C could improve the enantioselectivity of the synthesis . Additionally, the development of a simple and eco-friendly protocol for the construction of nitrogen-containing heterocyclic compound libraries of medical motifs is an attractive area of research .

Mecanismo De Acción

Target of Action

It is known that 2h/4h-chromene, a class of compounds to which 4-oxo-4h-chromene-7-carbonitrile belongs, exhibits a variety of biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . These activities suggest that 4-oxo-4H-chromene-7-carbonitrile may interact with a range of biological targets.

Mode of Action

It is known that 4h-chromene derivatives can exhibit their biological activities through multiple mechanisms For instance, they can inhibit the growth of cancer cells, suppress convulsions, or kill microbes

Biochemical Pathways

Given the broad range of biological activities associated with 4h-chromene derivatives , it is likely that 4-oxo-4H-chromene-7-carbonitrile affects multiple biochemical pathways. These could potentially include pathways related to cell proliferation, neuronal signaling, microbial metabolism, cholinergic signaling, tuberculosis infection, and glucose metabolism, among others.

Result of Action

Given the broad range of biological activities associated with 4h-chromene derivatives , it is likely that 4-oxo-4H-chromene-7-carbonitrile has multiple effects at the molecular and cellular levels. These could potentially include effects on cell proliferation, neuronal activity, microbial growth, cholinergic signaling, tuberculosis infection, and glucose metabolism, among others.

Propiedades

IUPAC Name |

4-oxochromene-7-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO2/c11-6-7-1-2-8-9(12)3-4-13-10(8)5-7/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMFLJPIYHCDPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)OC=CC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2713843.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2713845.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]biphenyl-4-sulfonamide](/img/structure/B2713851.png)

![3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-methylquinolin-4(1H)-one](/img/structure/B2713854.png)

![N-(3-chloro-4-fluorophenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2713855.png)

![1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2713862.png)